3-Amino-N,N-dimethylpropan-1-amine N-oxide
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Overview
Description
3-Amino-N,N-dimethylpropan-1-amine N-oxide is a chemical compound with the molecular formula C5H14N2O It is an organic compound that features an amine oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethylpropan-1-amine N-oxide typically involves the oxidation of 3-Amino-N,N-dimethylpropan-1-amine. One common method is the use of hydrogen peroxide as the oxidizing agent in an aqueous medium. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dimethylpropan-1-amine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxides or complex nitrogen-containing compounds.
Reduction: 3-Amino-N,N-dimethylpropan-1-amine.
Substitution: Compounds with different functional groups replacing the amine group.
Scientific Research Applications
3-Amino-N,N-dimethylpropan-1-amine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-N,N-dimethylpropan-1-amine N-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, altering the activity of these targets. Additionally, the compound can act as a ligand, binding to specific sites on proteins and modulating their function.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylaminopropyl chloride hydrochloride: A related compound with a similar structure but different functional groups.
N,N-Dimethyl-1,3-propanediamine: Another compound with a similar backbone but lacking the N-oxide group.
Uniqueness
3-Amino-N,N-dimethylpropan-1-amine N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
3-amino-N,N-dimethylpropan-1-amine oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-7(2,8)5-3-4-6/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWPOYXBOSNTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40709363 |
Source
|
Record name | 3-Amino-N,N-dimethylpropan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40709363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52166-83-3 |
Source
|
Record name | 3-Amino-N,N-dimethylpropan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40709363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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